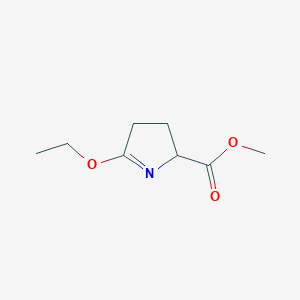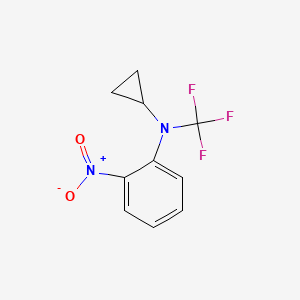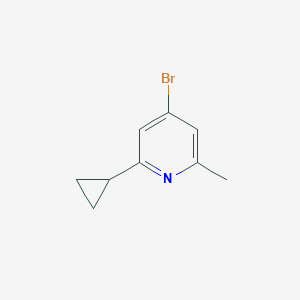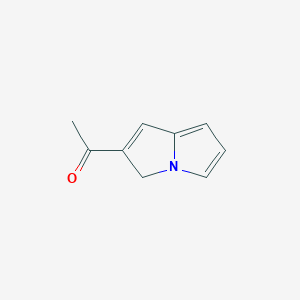
1-(3H-pyrrolizin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3H-pyrrolizin-2-yl)ethanone is an organic compound that belongs to the class of pyrrolizines Pyrrolizines are heterocyclic compounds containing a fused pyrrole and pyrazine ring
准备方法
The synthesis of 1-(3H-pyrrolizin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-diphenyl-methylene-3H-pyrrolizine with dimethyl acetylenedicarboxylate can yield a dihydrocycl-[3,2,2]azine derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
1-(3H-pyrrolizin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(3H-pyrrolizin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3H-pyrrolizin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
1-(3H-pyrrolizin-2-yl)ethanone can be compared with other similar compounds within the pyrrolizine class. Some similar compounds include:
- 1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one
- 1-(2,3-dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone
- 2,3-dihydro-1H-pyrrolizine-5-carboxaldehyde
These compounds share a similar core structure but differ in their substituents and functional groups, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
1-(3H-pyrrolizin-2-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-7(11)8-5-9-3-2-4-10(9)6-8/h2-5H,6H2,1H3 |
InChI 键 |
REIMZIWFDZWRPF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=CC=CN2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



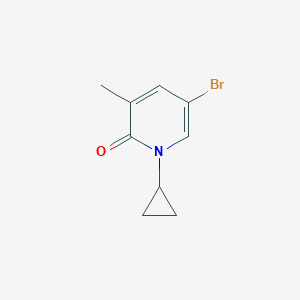
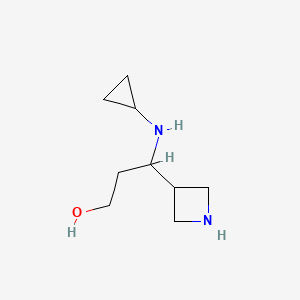
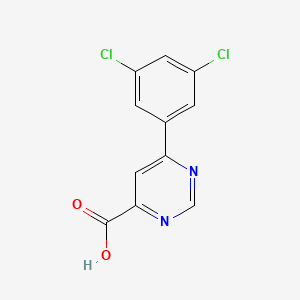
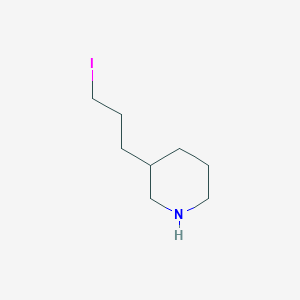
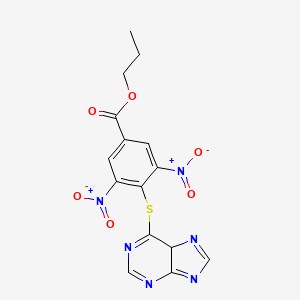
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
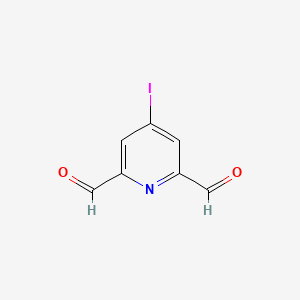


![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
